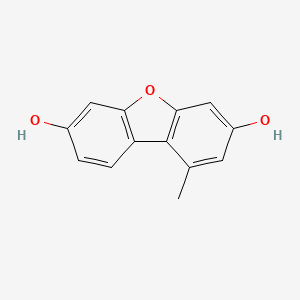
1-Methyl-3,7-dibenzofurandiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3,7-dibenzofurandiol is an organic compound with the molecular formula C13H10O3. It belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring.
Preparation Methods
The synthesis of 1-Methyl-3,7-dibenzofurandiol typically involves several steps. One common method includes the reaction of 1-methylbenzofuran with hydroxylating agents under controlled conditions to introduce hydroxyl groups at the 3 and 7 positions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors, advanced purification techniques, and automated systems to enhance efficiency and reduce costs .
Chemical Reactions Analysis
1-Methyl-3,7-dibenzofurandiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of 1-methylbenzofuran.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-3,7-dibenzofurandiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological assays, including antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-3,7-dibenzofurandiol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, which can result in therapeutic effects .
Comparison with Similar Compounds
1-Methyl-3,7-dibenzofurandiol can be compared with other benzofuran derivatives, such as:
2-Methylbenzofuran: Similar in structure but lacks the hydroxyl groups, resulting in different chemical properties.
3,7-Dihydroxybenzofuran: Lacks the methyl group, which affects its reactivity and applications.
Benzofuran: The parent compound without any substituents, used as a reference for studying the effects of various functional groups
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
106593-49-1 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
1-methyldibenzofuran-3,7-diol |
InChI |
InChI=1S/C13H10O3/c1-7-4-9(15)6-12-13(7)10-3-2-8(14)5-11(10)16-12/h2-6,14-15H,1H3 |
InChI Key |
HJTPLQZIYCXMSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C3=C(O2)C=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















